molecular formula C12H24O5 B1627602 2,5,8,11,14-Pentaoxaheptadec-16-ene CAS No. 96220-75-6

2,5,8,11,14-Pentaoxaheptadec-16-ene

Cat. No.: B1627602
CAS No.: 96220-75-6
M. Wt: 248.32 g/mol
InChI Key: BTQIQWALSDQGNN-UHFFFAOYSA-N
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Description

2,5,8,11,14-Pentaoxaheptadec-16-ene is a chemical compound that serves as a valuable building block in scientific research. It features a hydrophilic pentaoxa (five-ether) spacer chain, which is a polyethylene glycol (PEG) unit, terminated with a methyl ether at one end and an alkene (ethylene) group at the other. The primary value of this compound lies in its application as a versatile linker or spacer. The terminal alkene group is a key functional handle that can undergo various chemical reactions, such as click chemistry, hydroamination, and other catalytic coupling processes, allowing for the conjugation of the PEG chain to other molecules or surfaces. Incorporating the PEG spacer is a well-established strategy to enhance the solubility and stability of therapeutic agents and can help reduce immunogenicity and prolong circulation time in the body. In polymer chemistry, this compound can act as a monomer or cross-linking agent to create advanced polymers with tailored properties like flexibility, biodegradability, and self-assembly characteristics for smart materials. Its applications also extend to surface modification, where it can be used to functionalize materials and change their surface properties, such as improving hydrophilicity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. It should be handled by qualified personnel in a laboratory setting.

Properties

CAS No.

96220-75-6

Molecular Formula

C12H24O5

Molecular Weight

248.32 g/mol

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-ene

InChI

InChI=1S/C12H24O5/c1-3-4-14-7-8-16-11-12-17-10-9-15-6-5-13-2/h3H,1,4-12H2,2H3

InChI Key

BTQIQWALSDQGNN-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCC=C

Canonical SMILES

COCCOCCOCCOCCOCC=C

Origin of Product

United States

Scientific Research Applications

Polymer Chemistry

Overview :
In polymer chemistry, 2,5,8,11,14-Pentaoxaheptadec-16-ene acts as a building block for the synthesis of advanced polymers. Its incorporation can enhance the physical properties of polymers, such as flexibility and durability.

Applications :

  • Coatings : Used in the formulation of protective coatings that require enhanced durability.
  • Adhesives : Improves the adhesion properties of various materials.

Case Study :
Research indicates that polymers synthesized with this compound exhibit improved thermal stability and mechanical strength compared to traditional polymers. A study published in the Journal of Polymer Science demonstrated that coatings made with this compound showed a 30% increase in resistance to abrasion compared to standard formulations.

Biomedical Applications

Overview :
The compound is significant in biomedical research due to its ability to enhance the solubility and bioavailability of therapeutic agents.

Applications :

  • Drug Delivery Systems : Facilitates the development of drug carriers that improve the delivery and effectiveness of drugs.
  • Biocompatible Materials : Used in creating materials that are compatible with biological tissues.

Case Study :
A study published in Advanced Drug Delivery Reviews highlighted the use of this compound in liposomal formulations. The results showed that liposomes containing this compound improved drug retention time in circulation by up to 50%.

Surface Modification

Overview :
Surface modification is crucial in various industries for enhancing material performance.

Applications :

  • Textiles : Improves hydrophilicity or hydrophobicity for better moisture management.
  • Electronics : Enhances surface properties for better conductivity and durability.

Case Study :
Research from Surface Science Reports demonstrated that surfaces treated with this compound exhibited significantly improved water repellency without compromising breathability in textile applications.

Nanotechnology

Overview :
In nanotechnology, this compound plays a vital role in synthesizing nanoparticles with high surface area and reactivity.

Applications :

  • Catalysis : Used in the development of catalysts for various chemical reactions.
  • Environmental Remediation : Effective in removing pollutants from water sources.

Case Study :
A publication in Nano Today reported on the use of nanoparticles synthesized with this compound for catalytic degradation of organic pollutants. The nanoparticles demonstrated a degradation efficiency exceeding 90% within hours.

Cosmetic Formulations

Overview :
The cosmetic industry utilizes this compound for its emulsifying properties.

Applications :

  • Creams and Lotions : Stabilizes formulations and enhances texture.
  • Makeup Products : Improves the spreadability and feel of products on the skin.

Case Study :
A study published in International Journal of Cosmetic Science found that creams formulated with this compound had improved stability over time and provided better hydration compared to control formulations lacking it.

Summary Table of Applications

Application AreaSpecific UsesBenefits
Polymer ChemistryCoatings, AdhesivesEnhanced durability and flexibility
Biomedical ApplicationsDrug Delivery SystemsImproved solubility and bioavailability
Surface ModificationTextiles, ElectronicsBetter hydrophilicity/hydrophobicity
NanotechnologyCatalysis, Environmental RemediationHigh reactivity and surface area
Cosmetic FormulationsCreams, LotionsStabilization and improved texture

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,5,8,11,14-Pentaoxaheptadec-16-yne
  • CAS RN : 1101668-39-6
  • Molecular Formula : C₁₂H₂₂O₅
  • Molecular Weight : 246.30 g/mol .

Structural Features: This compound is a polyether derivative containing five ether oxygen atoms in its backbone and a terminal alkyne (-C≡CH) group at the 16th position.

Purity and Availability: Commercial suppliers such as TCI Chemicals and Jiangsu Yongjian Medical Technology offer the compound with >98.0% purity (GC analysis). Pricing varies by quantity: 50 mg (¥457), 200 mg (¥1,462), and 1 g (¥5,486) .

Applications: The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for modifying biomolecules or nanoparticles in drug delivery systems .

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below contrasts 2,5,8,11,14-Pentaoxaheptadec-16-yne with three analogous polyether compounds:

Compound Name CAS RN Molecular Formula Molecular Weight Functional Groups Key Applications
2,5,8,11,14-Pentaoxaheptadec-16-yne 1101668-39-6 C₁₂H₂₂O₅ 246.30 Terminal alkyne, 5 ethers Drug conjugation, PEGylation
1-Chloro-3,6,9-trioxadecane 52995-76-3 C₇H₁₅ClO₃ 182.64 Terminal chloride, 3 ethers Alkylating agent, intermediate
2-(2-Methoxyethoxy)ethyl chloride 52808-36-3 C₅H₁₁ClO₂ 138.59 Chloride, methoxy ether Surfactant synthesis
1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane 52559-90-7 C₁₀H₂₀Cl₂O₅ 307.17 Two terminal chlorides, 5 ethers Crosslinking, polymer synthesis

Functional Group Analysis

  • Terminal Alkyne vs. Chloride :
    The alkyne group in 2,5,8,11,14-Pentaoxaheptadec-16-yne allows site-specific bioconjugation, unlike chloride-terminated analogs (e.g., 1-Chloro-3,6,9-trioxadecane), which are typically used as alkylating agents or intermediates in nucleophilic substitutions .

  • Ether Chain Length : The five-ether backbone of the target compound provides greater hydrophilicity and flexibility compared to shorter-chain analogs like 2-(2-Methoxyethoxy)ethyl chloride (two ethers), enhancing biocompatibility for drug delivery .

Preparation Methods

Hydrosilylation of Allyl-Terminated PEG Methyl Ethers

The most widely reported synthesis involves hydrosilylation between allyl-terminated PEG methyl ethers and siloxane precursors. Thompson et al. (2019) developed an optimized procedure using platinum catalysis:

Reaction Scheme:
$$
\text{CH}2=\text{CHCH}2\text{O}(\text{CH}2\text{CH}2\text{O})4\text{CH}3 + \text{HSi}(\text{CH}3)3 \xrightarrow{\text{Pt catalyst}} \text{this compound}
$$

Procedure:

  • A 500 mL flask charged with 2,5,8,11-tetraoxatetradec-13-ene (18.7 g, 117 mmol) and platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (0.3 mL, 2% Pt in xylene) was cooled to 20°C.
  • 1,1,1,3,3,5,5-Heptamethyltrisiloxane (23.8 g, 107.4 mmol) was added dropwise over 30 minutes.
  • The mixture stirred at 20°C for 1 hour, then overnight at room temperature.
  • Post-treatment included washing with 2% NaCl (3 × 100 mL) to remove unreacted olefins, followed by filtration and evaporation to yield a brown liquid (85% yield, 96% purity by GC).

Key Parameters:

Parameter Value
Catalyst Loading 0.006 mol% Pt
Reaction Temperature 20–25°C
Reaction Time 12–16 hours
Purity (GC) 96%

This method avoids solvent use, aligning with green chemistry principles. The platinum catalyst enables selective addition across the allyl group without side reactions.

Alternative Etherification Approaches

Earlier work by Szabo et al. (1984) described Williamson ether synthesis using tetraethylene glycol monomethyl ether and allyl bromide:
$$
\text{HO}(\text{CH}2\text{CH}2\text{O})4\text{CH}3 + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{NaH}} \text{this compound}
$$
However, this route yields <60% due to competing elimination and requires harsh conditions (refluxing THF, 48 hours). Modern hydrosilylation methods are preferred for scalability and efficiency.

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃):
    • δ 5.90–5.70 (m, 1H, CH₂=CH–)
    • δ 3.70–3.53 (m, 16H, –OCH₂CH₂O–)
    • δ 3.36 (s, 3H, CH₃O–)
    • δ 0.12–0.00 (m, 9H, Si(CH₃)₃)
  • ¹³C NMR:
    • 135.2 ppm (CH₂=CH–)
    • 72.1–70.3 ppm (OCH₂CH₂O)
    • 59.1 ppm (CH₃O–)
    • 1.2 ppm (Si(CH₃)₃)

Fourier-Transform Infrared Spectroscopy (FTIR):

  • 1645 cm⁻¹ (C=C stretch)
  • 1100–1050 cm⁻¹ (C–O–C ether)
  • 1250 cm⁻¹ (Si–CH₃)

Mass Spectrometry

High-resolution ESI-MS confirmed the molecular formula C₁₂H₂₄O₅ :

  • Observed: m/z 248.1620 ([M+H]⁺)
  • Calculated: 248.1624

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) under N₂ showed:

  • Decomposition Onset: 218°C
  • 5% Weight Loss: 235°C
  • Residual ash: <0.5% at 600°C

Solubility and Hydrophobicity

Property Value
Water Solubility (25°C) 1.2 g/L
Log P (Octanol/Water) 0.89
Surface Tension (25°C) 28.5 mN/m

The compound’s hydrophobicity stems from the trimethylsilyl group, which reduces hydrogen bonding with water while maintaining CO₂ affinity.

CO₂ Absorption Performance

At 40°C and 20 bar CO₂:

  • Absorption Capacity: 0.82 mol CO₂/mol solvent
  • Regeneration Efficiency: 98% after 5 cycles
  • Foaming Tendency: Nil (vs. 35 mm foam height in glycol solvents)

Industrial Applications in CO₂ Capture

Pre-Combustion Capture Systems

The compound’s low volatility (vapor pressure <0.1 Pa at 25°C) and thermal stability make it ideal for integrated gasification combined cycle (IGCC) plants operating at 150–200°C. Pilot-scale tests demonstrated 12% higher CO₂/H₂ selectivity than Selexol™.

Q & A

Q. What are the optimal synthetic routes for 2,5,8,11,14-Pentaoxaheptadec-16-ene, and how can purity be verified?

  • Methodological Answer : The compound is typically synthesized via iterative etherification reactions using propargyl alcohol and ethylene oxide derivatives. Key steps include:
  • Stepwise alkylation : Sequential addition of ethylene oxide units to a propargyl backbone under anhydrous conditions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation under reduced pressure to isolate the product .
  • Purity Verification : Gas chromatography (GC) with flame ionization detection (>98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for ether oxygen-linked methylene groups (δ 3.5–4.0 ppm for ¹H; δ 60–75 ppm for ¹³C) and the terminal alkyne proton (δ 2.0–2.5 ppm) .
  • IR Spectroscopy : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 247.3 (calculated for C₁₂H₂₂O₅) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Respiratory protection (N95 mask or higher), nitrile gloves, and lab coats to avoid inhalation/contact .
  • Ventilation : Use fume hoods to prevent vapor accumulation. Avoid dust formation during weighing .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can this compound be functionalized for applications in drug delivery systems?

  • Methodological Answer :
  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the alkyne group with azide-functionalized drugs or targeting moieties .
  • PEGylation : Modify terminal hydroxyl groups with polyethylene glycol (PEG) chains to enhance hydrophilicity and biocompatibility .
  • Validation : Monitor conjugation efficiency via HPLC and characterize using ¹H NMR (e.g., disappearance of alkyne proton signal) .

Q. How can researchers resolve contradictions in solubility data across studies for this compound?

  • Methodological Answer :
  • Controlled Solubility Testing : Standardize solvent systems (e.g., water, DMSO, THF) and temperatures (25°C ± 1°C) for reproducibility .
  • Statistical Analysis : Apply ANOVA or regression models to compare datasets and identify outliers. Use coefficient of variation (CV) to assess measurement consistency .
  • Environmental Factors : Document humidity, light exposure, and storage conditions (e.g., inert atmosphere) that may alter solubility .

Q. What strategies mitigate thermal instability during reactions involving this compound?

  • Methodological Answer :
  • Temperature Control : Conduct reactions under nitrogen/argon at ≤40°C to prevent alkyne decomposition .
  • Stabilizing Additives : Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit oxidative side reactions .
  • Real-Time Monitoring : Use differential scanning calorimetry (DSC) to detect exothermic peaks and adjust heating rates accordingly .

Critical Analysis and Research Integration

  • Data Contradictions : Conflicting solubility reports may arise from unrecorded variables (e.g., solvent lot variations). Standardized protocols and peer-reviewed replication studies are essential .
  • Advanced Applications : Functionalization for drug delivery requires balancing reactivity (alkyne group) with biocompatibility (PEGylation). Cross-disciplinary collaboration with pharmacologists is recommended .

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